

Characterization of Dasatinib N-oxide using High-Resolution Mass Spectrometry

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Compound of Interest

Compound Name: *Dasatinib N-oxide*

Cat. No.: *B1669835*

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Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dasatinib is a potent oral tyrosine kinase inhibitor (TKI) used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). It functions as a dual inhibitor of the BCR-ABL fusion protein and Src family kinases, key drivers in these malignancies. The metabolism of Dasatinib is extensive, primarily mediated by cytochrome P450 (CYP) enzymes, particularly CYP3A4, and flavin-containing monooxygenase 3 (FMO3). One of the identified metabolites is **Dasatinib N-oxide** (M5), formed through the oxidation of the piperazine ring.^{[1][2]} Accurate identification and characterization of such metabolites are crucial for understanding the drug's pharmacokinetic profile, potential toxicities, and overall disposition.

High-resolution mass spectrometry (HRMS) has become an indispensable tool in drug metabolism studies. Its ability to provide highly accurate mass measurements enables the confident determination of elemental compositions for parent drugs and their metabolites, facilitating their structural elucidation. This application note provides a detailed protocol for the characterization of **Dasatinib N-oxide** using a liquid chromatography-high-resolution mass spectrometry (LC-HRMS) system.

Experimental Protocols

Sample Preparation

A standard stock solution of **Dasatinib N-oxide** can be prepared by dissolving the reference standard in a suitable organic solvent such as dimethyl sulfoxide (DMSO) or methanol.[3] For in-vitro metabolism studies, Dasatinib can be incubated with human liver microsomes in the presence of an NADPH-regenerating system to generate the N-oxide metabolite.[4]

Protocol for Protein Precipitation from Plasma Samples:

- To 100 µL of human plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., Dasatinib-d8).[3]
- Vortex the mixture for 1 minute to precipitate proteins.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 µL of the initial mobile phase for LC-HRMS analysis.[5]

Liquid Chromatography

Chromatographic separation is essential to resolve **Dasatinib N-oxide** from the parent drug and other metabolites. A reversed-phase C18 column is commonly employed.

LC Parameters:

Parameter	Value
Column	C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 μ m)
Mobile Phase A	0.1% Formic acid in water
Mobile Phase B	0.1% Formic acid in acetonitrile
Gradient	5% B to 95% B over 10 minutes
Flow Rate	0.3 mL/min
Column Temperature	40°C
Injection Volume	5 μ L

High-Resolution Mass Spectrometry

An Orbitrap or Q-TOF mass spectrometer is ideal for this application, providing high resolution and mass accuracy.

HRMS Parameters (Orbitrap):

Parameter	Value
Ionization Mode	Positive Electrospray Ionization (ESI+)
Capillary Voltage	3.5 kV
Capillary Temp.	320°C
Full Scan Resolution	70,000
Full Scan Range	m/z 150-1000
MS/MS Scan Resolution	17,500
Collision Energy	Normalized Collision Energy (NCE) 20-40
Data Acquisition	Data-Dependent Acquisition (DDA)

Data Presentation

The high-resolution full scan mass spectrum will show the protonated molecule of **Dasatinib N-oxide**, $[M+H]^+$. The accurate mass measurement allows for the determination of its elemental composition. Subsequent MS/MS analysis provides fragmentation data for structural confirmation.

Table 1: High-Resolution Mass Spectrometry Data for **Dasatinib N-oxide**

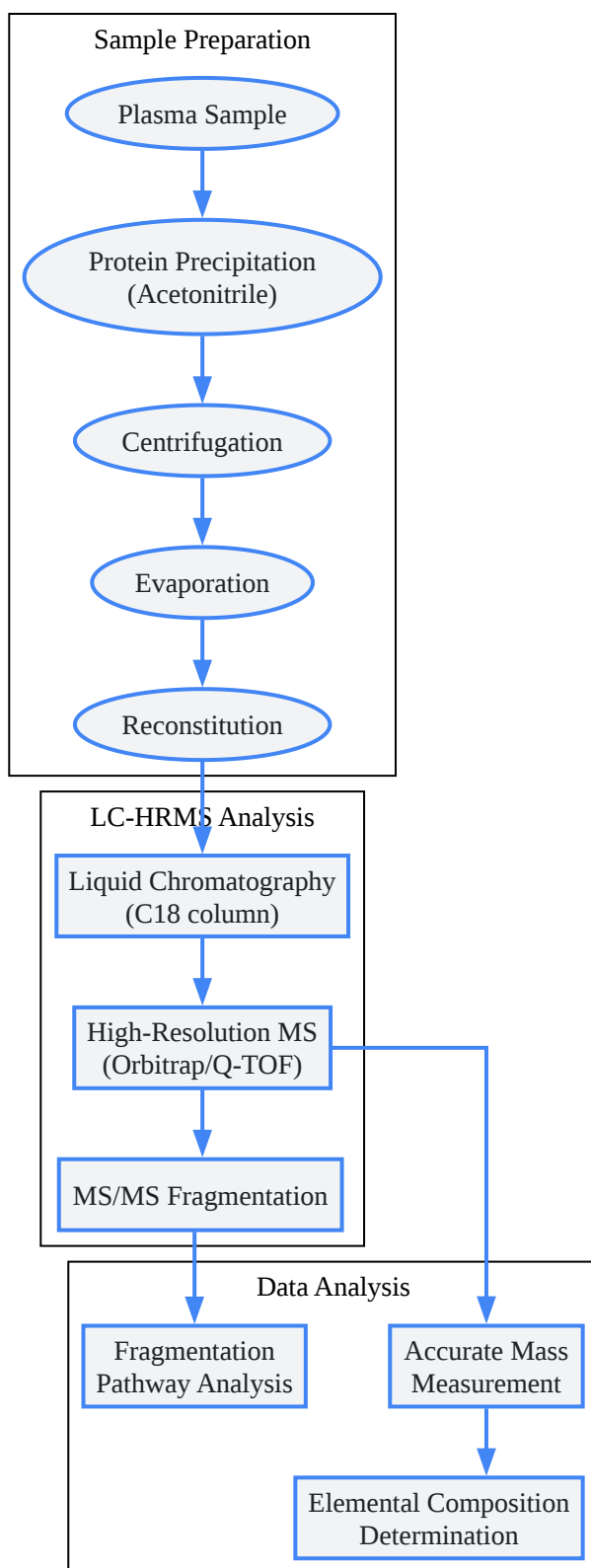
Analyte	Theoretical m/z $[M+H]^+$	Measured m/z $[M+H]^+$	Mass Error (ppm)	Elemental Composition
Dasatinib N-oxide	504.1564	504.1561	-0.6	$C_{22}H_{27}ClN_7O_3S^+$

Table 2: High-Resolution MS/MS Fragmentation Data for **Dasatinib N-oxide**

Precursor Ion (m/z)	Fragment Ion (m/z)	Proposed Elemental Composition
504.1561	461.1292	$C_{20}H_{22}ClN_6O_2S^+$
504.1561	460.1214	$C_{20}H_{21}ClN_6O_2S^+$
504.1561	387.0899	$C_{16}H_{16}ClN_6S^+$

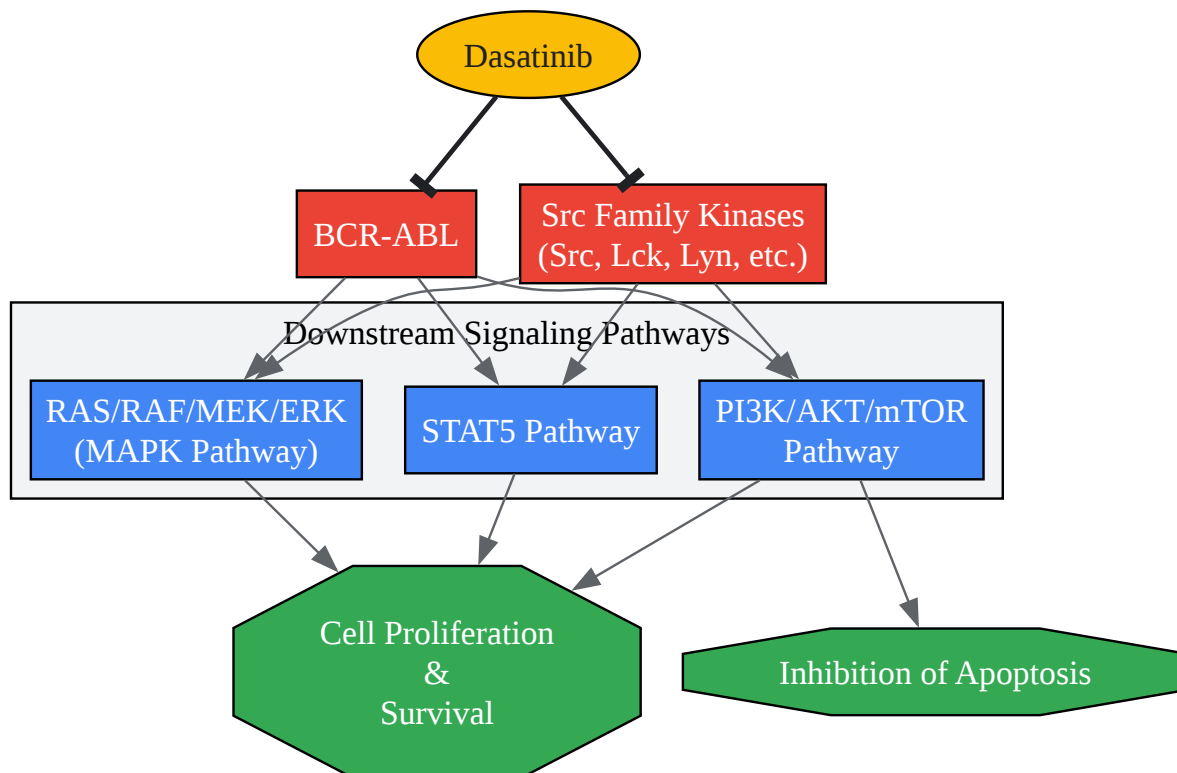
Note: The fragmentation data is based on nominal mass values reported in the literature.[\[6\]](#)
The proposed elemental compositions are based on theoretical fragmentation pathways.

Mandatory Visualization



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Caption: Experimental workflow for **Dasatinib N-oxide** characterization.



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Caption: Dasatinib's inhibition of BCR-ABL and Src signaling pathways.

Conclusion

This application note outlines a comprehensive workflow for the characterization of **Dasatinib N-oxide** using high-resolution mass spectrometry. The combination of liquid chromatography for separation and HRMS for accurate mass measurement and fragmentation analysis provides a powerful tool for the unambiguous identification of drug metabolites. The detailed protocols and data presentation serve as a valuable resource for researchers in drug metabolism and pharmaceutical analysis, ensuring confident structural elucidation of metabolites like **Dasatinib N-oxide**. This approach is critical for a thorough understanding of a drug candidate's metabolic fate and for supporting regulatory submissions.

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